Bis(benzene)chromium(0)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

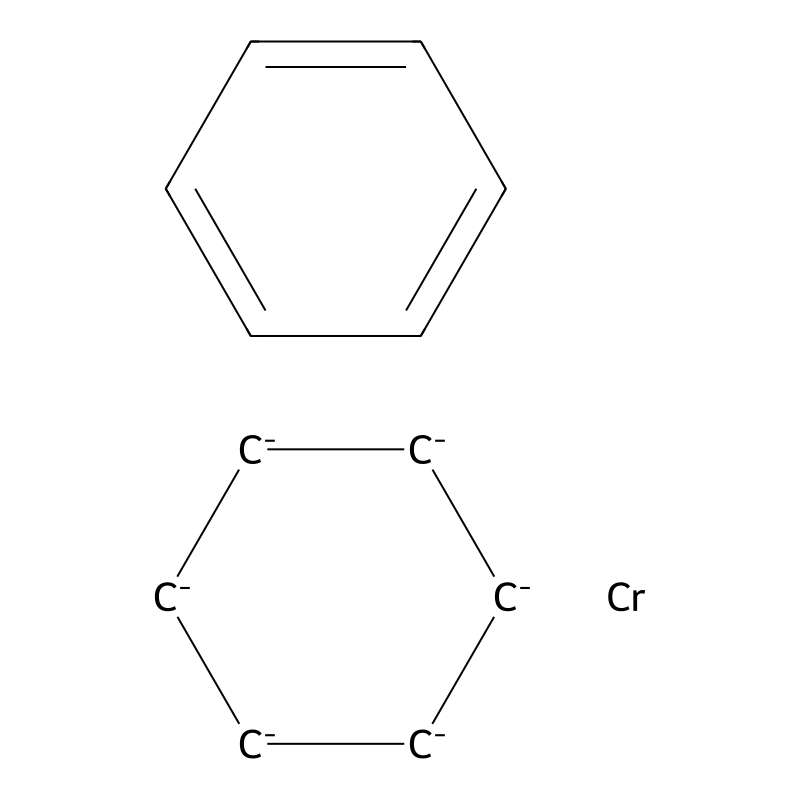

Bis(benzene)chromium(0) is an organometallic compound with the formula . It features a unique sandwich structure, similar to that of ferrocene, consisting of two benzene rings coordinated to a chromium atom in the zero oxidation state. This compound was first synthesized in the 1950s by Ernst Otto Fischer and his student Walter Hafner, marking a significant advance in organometallic chemistry. The synthesis involved the reaction of chromium trichloride with aluminum trichloride and aluminum powder in m-xylene, followed by reduction with sodium dithionite .

Historical Significance in the Development of Sandwich Compounds

The synthesis and characterization of bis(benzene)chromium(0) in 1951 by E. O. Fischer and H. P. Werner marked a turning point in organometallic chemistry []. This discovery challenged the prevailing belief that transition metals could only form covalent bonds with small, negatively charged ligands like halides or oxides. Bis(benzene)chromium(0) demonstrated the ability of transition metals to form stable bonds with organic molecules like benzene, where the entire ring system acts as a single six-electron donor ligand (η⁶-C₆H₆) []. This discovery opened the door to the exploration of a new class of organometallic complexes – the sandwich compounds.

Bis(benzene)chromium(0) exhibits notable reactivity, particularly in its interactions with various organic compounds. Key reactions include:

- Hydrosilation: This compound catalyzes the hydrosilation of alcohols and aldehydes, a process that typically involves radicals and hydrogen atom abstraction rather than oxidative addition mechanisms common in late transition metal catalysis .

- Carboxylation: It reacts with carboxylic acids to produce chromium(II) carboxylates, such as chromium(II) acetate .

- Oxidation: Upon oxidation, bis(benzene)chromium(0) can form the cation bis(benzene)chromium(1+), which has been studied for its electron-transfer kinetics in various solvents .

- Carbonylation: The compound can also undergo carbonylation to yield (benzene)chromium tricarbonyl .

The primary synthesis method for bis(benzene)chromium(0) involves several steps:

- Formation of the Chromium Complex: Chromium trichloride is reacted with aluminum trichloride and aluminum powder in m-xylene.

- Reduction: The resulting complex is then reduced using sodium dithionite in aqueous sodium hydroxide to yield bis(benzene)chromium .

- Further Functionalization: Alkylation can be performed using methyl iodide to create derivatives of bis(benzene)chromium .

Bis(benzene)chromium(0) has limited but significant applications:

- Catalysis: It serves as a catalyst for hydrosilation reactions, which are valuable in organic synthesis.

- Research Tool: Due to its unique electronic properties and reactivity, it is often used in research settings to study organometallic chemistry and electron transfer processes .

Studies on bis(benzene)chromium(0) have focused on its electron-transfer kinetics and redox behavior. For instance, research has demonstrated that this compound can undergo reversible oxidation to form bis(benzene)chromium(1+), with detailed investigations into the kinetics of this process in various solvents such as acetonitrile and dichloromethane . These studies contribute to understanding its reactivity and potential applications in catalysis.

Several compounds share structural or functional similarities with bis(benzene)chromium(0). Here are a few notable examples:

| Compound | Structure Type | Key Features |

|---|---|---|

| Ferrocene | Sandwich complex | Contains iron; π-interactions dominate bonding |

| Cobaltocene | Sandwich complex | Contains cobalt; known for radical trapping |

| Nickelocene | Sandwich complex | Contains nickel; used in catalysis |

| Vanadocene | Sandwich complex | Contains vanadium; studied for electronic properties |

Uniqueness of Bis(benzene)chromium(0)

What sets bis(benzene)chromium(0) apart from these similar compounds is its distinct balance between covalent and electrostatic interactions. Unlike ferrocene, where π-interactions are predominant, bis(benzene)chromium exhibits significant contributions from σ-bonding interactions, making it a unique subject of study within organometallic chemistry .

Early Organochromium Chemistry

The story of bis(benzene)chromium begins in the early 20th century with pioneering work in organochromium chemistry. In the late 1910s, German chemist Franz Hein initiated investigations into what he termed "triphenylchromium" by reacting chromium trichloride with phenylmagnesium bromide (a Grignard reagent). This reaction produced a mixture of phenyl chromium compounds that Hein believed contained a chromium(VI) species, which he formulated as "(C₆H₅)₅CrBr".

The proposed reaction was represented as:

5 C₆H₅MgBr + 4 CrCl₃ → (C₆H₅)₅CrBr + 2 MgBr₂ + 3 MgCl₂ + 3 CrCl₂

While this marked a significant advance in organochromium chemistry at the time, the reported workup procedures for these compounds were challenging and yields were low. Hein's interpretation of the resulting compounds would later prove problematic, but his work established the foundation for future discoveries in the field.

Franz Hein's Initial Investigations and Misformulations

Franz Hein (1892-1976) was a German chemist who specialized in the chemistry of organic chromium compounds. After completing his Ph.D. in 1917 under Arthur Hantzsch, Hein continued his work at the University of Leipzig, eventually becoming a professor in 1923.

Hein's research on organochromium compounds was extensive but fraught with misinterpretations. Through reactions between anhydrous chromium(III) chloride and phenylmagnesium bromide, he produced a mixture of compounds that he characterized as three distinct families of "polyphenylchromium" compounds:

- "(C₆H₅)₅CrX" - Pentaphenylchromium compounds

- "(C₆H₅)₄CrX" - Tetraphenylchromium compounds

- "(C₆H₅)₃CrX" - Triphenylchromium compounds

Curiously, all three families exhibited similar orangish coloration reminiscent of chromium(VI) compounds. Hein considered the chromium in "(C₆H₅)₄CrX" salts to be pentavalent, while he regarded the triphenylchromium compounds as containing chromium(IV). These were unusual oxidation states for chromium, which should have raised questions.

In 1932, Klemm and Neuber conducted magnetic measurements on samples of Hein's compounds and found all were paramagnetic with magnetic moments around 1.73 μB, indicating the presence of one unpaired electron. This contradicted Hein's proposed valence states. They suggested all three families actually contained chromium(V), presenting two alternative formulations to explain the experimental findings:

| Family | Hein's Formulation | Klemm-Neuber Type I | Klemm-Neuber Type II |

|---|---|---|---|

| "Penta" | (C₆H₅)₅CrX | [(C₆H₅)₃CrH₂]X | [(C₆H₅)₂(C₆H₅-C₆H₅)Cr]X |

| "Tetra" | (C₆H₅)₄CrX | [(C₆H₅)₂CrH₂]X | [(C₆H₅)(C₆H₅-C₆H₅)Cr]X |

| "Tri" | (C₆H₅)₃CrX | [(C₆H₅)CrH₂]X | [(C₆H₅-C₆H₅)Cr]X |

Despite decades of research, Hein was never able to fully resolve the structural puzzles of his compounds. These mysterious organochromium compounds would remain enigmatic until new approaches and insights emerged in the 1950s.

Fischer and Hafner's Breakthrough Discovery

The actual discovery of bis(benzene)chromium came through the work of Ernst Otto Fischer and Walter Hafner in the 1950s at the Technische Hochschule München (THM).

Ernst Otto Fischer (1918-2007) had completed his Ph.D. in March 1952 under Walter Hieber, with research focused on metal carbonyl chemistry. After staying at THM for his Habilitation work on ferrocene and other metal cyclopentadienyl complexes, he became a Privatdozent (assistant professor).

The breakthrough came when Fischer postulated that it might be possible to synthesize a neutral chromium(0) complex with two benzene ligands in a sandwich structure similar to that of ferrocene. The concept was that each benzene molecule would donate its 6 π electrons to the vacant chromium atomic orbitals, achieving a stable 18-electron configuration.

Walter Hafner, a chemistry student at THM, put this idea into practice during his Ph.D. research under Fischer's supervision. In 1954, Hafner successfully synthesized bis(benzene)chromium through a reaction of chromium trichloride, aluminum trichloride, aluminum powder in m-xylene, which resulted in the formation of yellow [Cr(C₆H₆)₂]⁺. This was then reduced by sodium dithionite in aqueous sodium hydroxide to yield the target neutral bis(benzene)chromium(0).

The two-step synthesis can be represented by these reactions:

6 C₆H₆ + 3 CrCl₃ + 2 Al + x AlCl₃ → 3 [(C₆H₆)₂Cr][AlCl₄]·(x−1)AlCl₃

2 [(C₆H₆)₂Cr]⁺ + S₂O₄²⁻ + 4 OH⁻ → 2 (C₆H₆)₂Cr + 2 SO₃²⁻ + 2 H₂O

This method, utilizing Al and AlCl₃, became known as the "reductive Friedel-Crafts method" pioneered by Fischer and his students.

Historical Significance in Sandwich Compound Development

The discovery of bis(benzene)chromium represented a paradigm shift in organometallic chemistry. Prior to this breakthrough, there was reluctance to believe that aromatic π-electrons could be donated to form stable complexes with transition metals. As Zeiss and Tsutsui noted, they were "reluctant to believe that aromatic π-electrons could be donated in this manner and that the loss of resonance energy accompanying this process would be offset by the stability associated with the inert gas configuration achieved".

The term "sandwich compound" was formally introduced into organometallic nomenclature in 1956 by J.D. Dunitz, L.E. Orgel, and R.A. Rich, following their confirmation of ferrocene's structure by X-ray crystallography. Bis(benzene)chromium became the prototypical complex containing two arene ligands and established a new structural class within organometallic chemistry.

This discovery connected directly to earlier work by Harold Zeiss and Minoru Tsutsui at Yale University, who had been reinvestigating Franz Hein's mysterious "polyphenylchromium" compounds. Through degradation studies using LiAlH₄, they determined that Hein's compounds were actually cationic sandwich complexes containing biphenyl and benzene ligands, not the polyphenyl structures Hein had proposed.

The structural relationships between Hein's compounds and bis(benzene)chromium were finally clarified, and the field of metal-arene chemistry was placed on solid theoretical and experimental footing. This represented a remarkable case of scientific rediscovery and reinterpretation spanning nearly four decades.

| Compound Name | Hein's Formulation | Correct Structure Identified by Zeiss & Tsutsui |

|---|---|---|

| "Pentaphenylchromium hydroxide" | (C₆H₅)₅CrOH | [(η⁶-C₆H₅-C₆H₅)(η⁶-C₆H₆)Cr]⁺OH⁻ |

| "Tetraphenylchromium iodide" | (C₆H₅)₄CrI | [(η⁶-C₆H₅-C₆H₅)₂Cr]⁺I⁻ |

| "Triphenylchromium iodide" | (C₆H₅)₃CrI | [(η⁶-C₆H₆)₂Cr]⁺I⁻ |

The correct identification revealed that "triphenylchromium iodide" was actually the cationic form of bis(benzene)chromium, connecting Hein's early work directly to Fischer and Hafner's breakthrough.

Evolution of Synthetic Approaches

The original Fischer-Hafner synthesis of bis(benzene)chromium, while groundbreaking, required careful handling due to the air sensitivity of the product. Since its initial discovery, the synthesis method has been refined and improved.

Fischer and Seeholzer conducted detailed studies of the "reductive Friedel-Crafts synthesis" of bis(arene)chromium compounds. They found that using a large (8-fold) excess of AlCl₃ in sealed-tube reactions improved the yields. The excess aluminum trichloride was crucial for solubilizing the product.

A simplified synthesis approach was described in a 2013 chemistry blog, which outlined the following procedure:

- Preparation of sodium dithionite (Na₂S₂O₄) by heating a mixture of NaHSO₃, Zn powder, and sulfur

- Reaction of benzene with CrCl₃ in the presence of AlCl₃ and aluminum

- Reduction of the resulting yellow [Cr(C₆H₆)₂]⁺ with the prepared sodium dithionite

- Filtration and isolation of the bis(benzene)chromium product

The reaction scheme can be simplified as:

CrCl₃ + 2/3 Al + 1/3 AlCl₃ + 2 C₆H₆ → [Cr(C₆H₆)₂]AlCl₄ + 2/3 AlCl₃

[Cr(C₆H₆)₂]AlCl₄ + 1/2 Na₂S₂O₄ → [Cr(C₆H₆)₂] + NaAlCl₄ + SO₂

Recent research has continued to build upon these foundational synthetic approaches, focusing on improving yields, developing more environmentally friendly conditions, and creating variants with substituted benzene rings for specific applications.

Sandwich Architecture Analysis

Bis(benzene)chromium(0) adopts a sandwich structure with a chromium atom centered between two parallel benzene rings. The molecule exhibits D~6h~ symmetry in its ground state, confirmed by X-ray crystallography and electron diffraction studies [1] [3]. In this configuration, the chromium atom resides equidistant from all carbon atoms in both rings, with a Cr–C bond distance of 213 pm and a ligand-to-ligand separation of 322 pm [3] [4]. The eclipsed conformation of the benzene rings minimizes steric repulsion while maximizing metal-ligand orbital overlap.

The bonding arises from synergistic σ-donation and π-backbonding interactions. Each benzene donates electron density from its π-orbitals to chromium’s d-orbitals (σ-donation), while chromium’s filled d-orbitals back-donate into benzene’s π*-antibonding orbitals (π-backbonding) [3] [4]. This dual interaction stabilizes the complex, yielding a bond dissociation energy of 170 kJ/mol for each Cr–C~6~H~6~ bond [4].

Crystallographic Investigations

Early X-ray studies by Fischer and Weiss (1956) revealed a centrosymmetric cubic lattice for bis(benzene)chromium(0) [1]. High-resolution analyses at 100 K further confirmed planar benzene rings with equivalent C–C bond lengths (140 pm), consistent with delocalized π-electron systems [3]. The chromium atom occupies an octahedral coordination site, with bond angles of 180° between opposing carbon atoms across the sandwich [3].

Table 1: Crystallographic Parameters of Bis(benzene)chromium(0)

| Parameter | Value |

|---|---|

| Space group | Pm3̄m |

| Unit cell edge (pm) | 1,094 |

| Cr–C distance (pm) | 213 |

| C–C bond length (pm) | 140 |

| Ligand separation (pm) | 322 |

Data sourced from X-ray diffraction and electron diffraction studies [1] [3].

Electronic Structure and Molecular Orbitals

The molecular orbital (MO) diagram of bis(benzene)chromium(0) under D~6h~ symmetry features six bonding interactions between chromium and the arene ligands (Fig. 1). Key orbitals include:

- a~1g~: Symmetric combination of benzene π-orbitals interacting with chromium’s d~z²~ orbital.

- e~1g~: Degenerate orbitals formed by benzene π-orbitals overlapping with chromium’s d~xz~ and d~yz~ orbitals.

- e~2g~: Interactions involving d~x²−y²~ and d~xy~ orbitals [3] [4].

The HOMO (highest occupied molecular orbital) resides in the e~2g~ set, while the LUMO (lowest unoccupied molecular orbital) corresponds to the antibonding e~2u~ combination [3]. This electronic structure confers thermal stability, with a calculated heat of formation of −56.6 kcal/mol in the gas phase [3].

Arene-Metal π-Interactions

The π-backbonding in bis(benzene)chromium(0) is more pronounced than in ferrocene due to chromium’s lower electronegativity and higher d-electron density [4]. Infrared and Raman spectra reveal a redshift in C–C stretching frequencies (1,480 cm⁻¹ vs. 1,570 cm⁻¹ in free benzene), indicating substantial π*-population from backbonding [3]. This interaction also activates the arene ligands for electrophilic substitution, though the complex itself is kinetically inert under standard conditions [5].

Comparative Analysis with Other Metallocene Systems

Table 2: Bis(benzene)chromium(0) vs. Ferrocene

| Property | Bis(benzene)chromium(0) | Ferrocene |

|---|---|---|

| Bond dissociation energy (kJ/mol) | 170 | 260 |

| Symmetry | D~6h~ | D~5d~ |

| Oxidation stability | Air-sensitive | Air-stable |

| Backbonding strength | Strong | Moderate |

| Metal oxidation state | 0 | +2 |

Data highlights chromium’s weaker metal-ligand bonding and greater susceptibility to oxidation compared to ferrocene [4] [5]. The staggered conformation in ferrocene (D~5d~) contrasts with bis(benzene)chromium’s eclipsed geometry, reflecting differences in ligand field stabilization [3] [4].

Classical Fischer-Hafner Synthesis

The classical Fischer-Hafner synthesis represents the pioneering and most widely recognized method for preparing bis(benzene)chromium(0). This methodology, first developed by Ernst Otto Fischer and Walter Hafner in 1954, established the foundation for organometallic sandwich compound synthesis [1] [2].

The classical Fischer-Hafner synthesis operates through a two-step reductive process. The initial step involves the reaction of chromium trichloride with aluminum powder and aluminum trichloride in benzene, producing a yellow cationic intermediate [1] [3]. This intermediate, formulated as [Cr(C₆H₆)₂]⁺, is subsequently reduced to the neutral bis(benzene)chromium(0) complex using sodium dithionite in aqueous sodium hydroxide solution [1] [2] [3].

The reaction mechanism can be represented by the following idealized equations:

6 C₆H₆ + 3 CrCl₃ + 2 Al + x AlCl₃ → 3 [(C₆H₆)₂Cr][AlCl₄] · (x-1)AlCl₃

2 [(C₆H₆)₂Cr]⁺ + S₂O₄²⁻ + 4 OH⁻ → 2 (C₆H₆)₂Cr + 2 SO₃²⁻ + 2 H₂O

The synthesis requires excess aluminum trichloride to solubilize the intermediate product effectively [1]. The reaction conditions necessitate strict exclusion of air, as bis(benzene)chromium(0) exhibits significant air sensitivity [1] [4]. The reductive Friedel-Crafts approach, as pioneered by Fischer and his students, represents a fundamental advancement in organometallic synthesis methodology [1] [3].

Experimental optimization studies have demonstrated that yield improvements can be achieved through careful control of reaction parameters. The crude bromide yields from related organochromium reactions were typically limited to approximately 20% based on chromium trichloride charged, with insufficient cooling leading to further yield reductions [5] [6]. Adequate mixing of reactants during the initial reaction period proves critical, as inadequate mixing can result in explosive exothermic reactions that compromise product formation [5].

Metal Vapor Synthesis Techniques

Metal vapor synthesis represents a sophisticated alternative methodology for bis(benzene)chromium(0) preparation, offering unique advantages in terms of compound accessibility and purity [7] [8]. This technique relies on the co-condensation of freshly produced metal atoms with organic ligands under high vacuum conditions [7].

The metal vapor synthesis approach involves the evaporation of chromium metal through resistive heating or electron beam irradiation, allowing the resulting vapor to impinge on a cold reactor wall coated with benzene [7]. The apparatus operates under high vacuum conditions, with the metal vapor and organic ligand being co-condensed at liquid nitrogen temperatures [7]. This methodology enables the preparation of compounds that cannot be synthesized through traditional synthetic routes [7].

The high reactivity of freshly produced metal atoms contrasts significantly with the typical unreactivity of bulk metals toward neutral ligands [7]. This enhanced reactivity facilitates the formation of sandwich complexes under conditions that would be ineffective with conventional synthetic approaches [7]. The technique has been successfully applied to prepare various bis(arene)chromium complexes, including bis(benzene)chromium and related analogues [1] [4].

Metal vapor synthesis has proven particularly valuable for preparing phosphabenzene complexes, such as [Cr(C₅H₅P)₂], which can be synthesized through co-condensation of chromium vapor with the appropriate phosphorus-containing arene [4]. The versatility of this methodology extends to the preparation of numerous organometallic compounds that are challenging to access through conventional synthetic routes [7] [8].

Temperature control during the metal vapor synthesis process is crucial for achieving optimal results. The evaporation temperature must be carefully regulated to maintain appropriate vapor pressure while preventing premature decomposition of the metal source [9]. Studies have shown that the addition of stabilizing gases, such as carbon monoxide, can help maintain precursor integrity during the evaporation process [9].

Aluminum-Mediated Reduction Methods

Aluminum-mediated reduction methods represent a critical component of bis(benzene)chromium(0) synthesis, building upon the foundational Fischer-Hafner approach while offering enhanced control over reaction parameters [1] [10]. These methodologies exploit the reducing properties of aluminum species to facilitate the conversion of chromium(III) precursors to the desired chromium(0) oxidation state [1].

The aluminum-mediated reduction process involves the use of aluminum powder in conjunction with aluminum trichloride as both a Lewis acid catalyst and a reducing agent [1] [3]. The mechanism involves the initial formation of organochromium intermediates through the interaction of chromium trichloride with aluminum species in the presence of benzene [1]. The aluminum powder serves as the primary reducing agent, facilitating the reduction of chromium from the +3 to the 0 oxidation state [1].

Recent developments in aluminum-mediated synthesis have focused on improving the efficiency and selectivity of the reduction process. The preparation of functionalized organoaluminum reagents through direct insertion of aluminum powder into unsaturated halides has been demonstrated, with catalytic amounts of selected metallic chlorides (TiCl₄, BiCl₃, InCl₃, or PbCl₂) in the presence of lithium chloride facilitating the aluminum insertion process [10]. These organoaluminum intermediates can subsequently participate in chromium complex formation through cross-coupling and reduction reactions [10].

The stoichiometry of aluminum species in the reaction mixture significantly influences the reaction outcome. Studies have shown that the molar ratio of aluminum to chromium must be carefully controlled to achieve optimal yields [1]. Excess aluminum can lead to side reactions and reduced selectivity, while insufficient aluminum quantities result in incomplete reduction and poor yields [1].

Mechanistic investigations have revealed that the aluminum-mediated reduction proceeds through a series of discrete steps involving electron transfer and ligand coordination [1]. The initial formation of aluminum-chromium complexes precedes the final reduction step, with the aluminum species serving as both a complexing agent and an electron donor [1]. The overall process can be viewed as a multistep reduction sequence that ultimately yields the desired bis(benzene)chromium(0) product [1].

Optimized Synthetic Routes for Improved Yields

The development of optimized synthetic routes for bis(benzene)chromium(0) synthesis has focused on maximizing yield while maintaining product purity and reducing reaction complexity [11] [12]. These optimized methodologies incorporate lessons learned from decades of organometallic synthesis research and leverage modern understanding of reaction mechanisms and kinetics [13].

Temperature optimization represents a crucial factor in achieving enhanced yields. Studies have demonstrated that precise temperature control during both the initial complexation step and the subsequent reduction phase significantly impacts the overall reaction efficiency [11]. The optimal temperature range for the Fischer-Hafner synthesis has been determined through systematic optimization studies, with temperatures between 60-90°C providing the best balance of reaction rate and selectivity [11].

Solvent system optimization has yielded significant improvements in synthetic efficiency. The selection of appropriate solvent mixtures can dramatically influence both the reaction kinetics and the final product yield [11]. Mixed solvent systems, such as dichloromethane-methylcyclohexane combinations, have been shown to provide improved reaction outcomes compared to single-solvent systems [11]. The dielectric constant of the solvent mixture affects both the reaction mechanism and the product stability [11].

Reagent stoichiometry optimization has been achieved through careful kinetic studies and mechanistic investigations. The molar ratios of chromium precursors, aluminum species, and benzene ligands have been systematically varied to determine the optimal reaction conditions [11]. These studies have revealed that the commonly employed large excesses of aromatic ligands are often unnecessary, allowing for more efficient synthetic protocols [12].

Reaction time optimization has been accomplished through real-time monitoring of reaction progress and identification of optimal reaction endpoints [11]. The use of modern analytical techniques allows for precise determination of reaction completion, avoiding both incomplete conversion and product decomposition due to excessive reaction times [11].

Purification methodology improvements have been developed to enhance overall synthetic efficiency. The development of more effective purification protocols reduces product losses during workup and isolation procedures [12]. These improvements are particularly important for air-sensitive compounds like bis(benzene)chromium(0), where exposure to atmospheric conditions can result in significant product degradation [12].

Reaction Parameters and Mechanistic Considerations

The synthesis of bis(benzene)chromium(0) involves complex mechanistic pathways that require careful consideration of multiple reaction parameters to achieve optimal results [13] [14]. Understanding these mechanistic aspects is crucial for developing improved synthetic methodologies and troubleshooting reaction problems [13].

The electron transfer mechanisms underlying bis(benzene)chromium(0) formation involve multiple discrete steps, each with specific kinetic and thermodynamic requirements [14]. The initial step involves the formation of chromium-benzene coordination complexes, followed by electron transfer processes that ultimately yield the desired chromium(0) product [14]. The electron transfer kinetics are influenced by both nuclear and electronic factors, with Franck-Condon factors playing a dominant role in controlling the overall reaction rate [14].

The role of Lewis acids in the synthesis mechanism extends beyond simple catalysis, with aluminum trichloride functioning as both a complexing agent and an electron acceptor [1]. The Lewis acid coordinates to the benzene ligands, activating them toward complexation with chromium while simultaneously facilitating the electron transfer processes necessary for chromium reduction [1]. The concentration and nature of the Lewis acid significantly influence both the reaction rate and the product distribution [1].

Temperature effects on the reaction mechanism are multifaceted, influencing both the thermodynamics and kinetics of the various elementary steps [13]. Higher temperatures generally favor the formation of the desired chromium(0) product but can also promote side reactions and product decomposition [13]. The optimal temperature represents a compromise between reaction rate and selectivity, with the specific optimal temperature depending on the particular synthetic variant employed [13].

The influence of atmospheric conditions on the reaction mechanism cannot be overstated, as bis(benzene)chromium(0) is extremely air-sensitive [1] [4]. The presence of even trace amounts of oxygen or water can lead to rapid product decomposition and significantly reduced yields [1]. The mechanism of air-induced decomposition involves oxidation of the chromium center and subsequent ligand dissociation [1].

Mechanistic studies have revealed that the formation of bis(benzene)chromium(0) proceeds through a series of intermediates, each with distinct spectroscopic signatures [15]. The characterization of these intermediates through various spectroscopic techniques has provided valuable insights into the reaction pathway and has enabled the development of more efficient synthetic protocols [15].

The thermodynamic driving force for bis(benzene)chromium(0) formation has been quantified through calorimetric studies, revealing a heat of formation of -56.6 kcal/mol in the gas phase [15]. This substantial thermodynamic stability explains the feasibility of the synthetic transformations and provides insight into the electronic structure of the final product [15].

The kinetic aspects of the synthesis have been studied through various experimental approaches, including stopped-flow techniques and real-time spectroscopic monitoring [14]. These studies have revealed that the rate-determining step varies depending on the specific synthetic conditions employed, with different elementary steps becoming rate-limiting under different reaction conditions [14].

GHS Hazard Statements

H228 (90.48%): Flammable solid [Danger Flammable solids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable